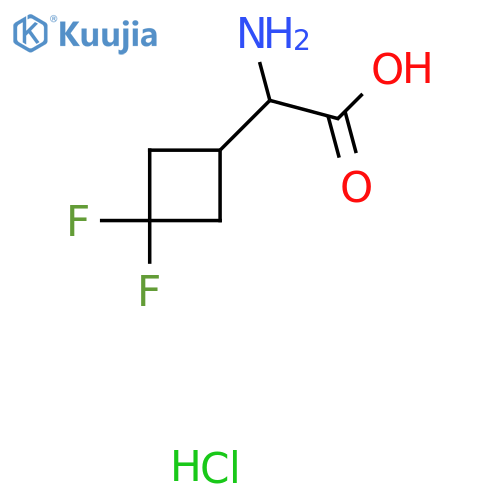Cas no 2231672-83-4 (2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride)

2231672-83-4 structure
商品名:2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- SY324072
- 2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
- 2231672-83-4
- D79591
- Z3153436580
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
- MFCD31705704
- AS-79260
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl
- EN300-22931090
- MFCD31705703
- AB86864
- SY344477
- SY344478
- MFCD31705702
- 2-Amino-2-(3,3-difluorocyclobutyl)aceticacidhydrochloride
- 2-amino-2-(3,3-difluorocyclobutyl)acetic acid
-
- インチ: 1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H
- InChIKey: WQEJKUPAXINKOO-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CC(C(C(=O)O)N)C1)F
計算された属性
- せいみつぶんしりょう: 201.0368126g/mol
- どういたいしつりょう: 201.0368126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D684735-250mg |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 97% | 250mg |
$285 | 2024-07-21 | |
| eNovation Chemicals LLC | D684735-500MG |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 97% | 500mg |
$480 | 2024-07-21 | |
| Enamine | EN300-22931090-0.05g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride |
2231672-83-4 | 95% | 0.05g |
$157.0 | 2024-06-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2034-1-1G |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 97% | 1g |
¥ 3,201.00 | 2023-03-16 | |
| eNovation Chemicals LLC | D684735-1G |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 97% | 1g |
$600 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2034-1-500MG |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 97% | 500MG |
¥ 2,560.00 | 2023-03-16 | |
| Aaron | AR01JUW0-250mg |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 95% | 250mg |
$485.00 | 2025-02-11 | |
| Aaron | AR01JUW0-500mg |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 95% | 500mg |
$750.00 | 2025-02-11 | |
| Aaron | AR01JUW0-2.5g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 95% | 2.5g |
$1625.00 | 2025-02-11 | |
| Aaron | AR01JUW0-10g |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
2231672-83-4 | 95% | 10g |
$5344.00 | 2023-12-14 |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
2231672-83-4 (2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride) 関連製品
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2231672-83-4)2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride

清らかである:99%
はかる:1g
価格 ($):415.0